molecular formula C13H15NO4 B7581188 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B7581188
M. Wt: 249.26 g/mol
InChI Key: OVBPHXVUCBFWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as 7-MA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has been found to exhibit a range of interesting properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed that this compound acts by binding to specific receptors in the brain and modulating the release of certain neurotransmitters. This modulation of neurotransmitters is believed to be responsible for the analgesic and anti-inflammatory effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been found to exhibit a range of other interesting properties, including its ability to modulate the release of certain neurotransmitters and its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, this compound has been found to be highly effective in animal models, making it an attractive candidate for further research. However, one of the main limitations of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its potential therapeutic applications. Finally, more research is needed to determine the potential side effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects and has been found to be highly effective in animal models. However, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to determine its potential side effects.

Synthesis Methods

The synthesis of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a furan and an azabicyclic compound. This method has been found to be highly effective and yields high-quality 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.

Scientific Research Applications

The potential therapeutic applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied in recent years. This compound has been found to exhibit a range of interesting properties that make it an attractive candidate for further research. Some of the potential applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid include its use as an analgesic, an anti-inflammatory agent, and as a potential treatment for addiction.

properties

IUPAC Name

7-(3-methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-7-4-5-18-11(7)12(15)14-8-2-3-10(14)9(6-8)13(16)17/h4-5,8-10H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPHXVUCBFWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2C3CCC2C(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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